molecular formula C24H26FNO6S2 B14710829 [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) CAS No. 15314-35-9

[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14710829
CAS No.: 15314-35-9
M. Wt: 507.6 g/mol
InChI Key: ZTJNWVDVSDVMFL-UHFFFAOYSA-N
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Description

[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H26FNO6S2 and a molecular weight of 507.604 g/mol . This compound is characterized by the presence of a fluorophenyl group, an imino group, and two methylbenzenesulfonate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 3-fluoroaniline with diethanolamine, followed by sulfonation with p-toluenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the imino group can form hydrogen bonds with amino acid side chains. The sulfonate groups can enhance solubility and facilitate binding to polar sites .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)
  • [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-chlorobenzenesulfonate)
  • [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-nitrobenzenesulfonate)

Uniqueness

[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. The combination of the imino group and sulfonate groups also contributes to its versatility in various chemical reactions and applications .

Properties

CAS No.

15314-35-9

Molecular Formula

C24H26FNO6S2

Molecular Weight

507.6 g/mol

IUPAC Name

2-[3-fluoro-N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C24H26FNO6S2/c1-19-6-10-23(11-7-19)33(27,28)31-16-14-26(22-5-3-4-21(25)18-22)15-17-32-34(29,30)24-12-8-20(2)9-13-24/h3-13,18H,14-17H2,1-2H3

InChI Key

ZTJNWVDVSDVMFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)F

Origin of Product

United States

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